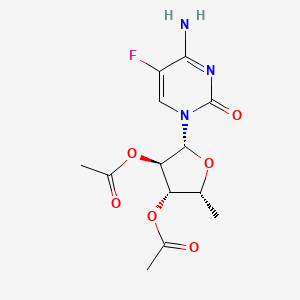
4'-Bromo-2,3-difluoro-2'-methylbiphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4'-Bromo-2,3-difluoro-2'-methylbiphenyl is an organic compound with the molecular formula C13H9BrF2. It is a derivative of biphenyl, featuring bromine and fluorine atoms on the benzene rings, and a methyl group on the second carbon of the biphenyl structure. This compound is of interest in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4'-Bromo-2,3-difluoro-2'-methylbiphenyl typically involves the following steps:
Bromination: The starting material, 2,3-difluorobiphenyl, undergoes bromination to introduce the bromine atom at the 4' position.
Methylation: The brominated compound is then methylated to introduce the methyl group at the 2' position.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high efficiency and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions: 4'-Bromo-2,3-difluoro-2'-methylbiphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound to its corresponding hydrocarbon derivatives.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) and ammonia (NH3) are employed for substitution reactions.
Major Products Formed:
Oxidation: this compound-4'-carboxylic acid
Reduction: this compound-4'-ol
Substitution: 4'-Hydroxy-2,3-difluoro-2'-methylbiphenyl
Applications De Recherche Scientifique
4'-Bromo-2,3-difluoro-2'-methylbiphenyl is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Industry: The compound is used in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism by which 4'-Bromo-2,3-difluoro-2'-methylbiphenyl exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, and metabolic processes.
Comparaison Avec Des Composés Similaires
4'-Bromo-2,3-difluoro-2'-methylbiphenyl is compared with other similar compounds, such as:
4-Bromo-2,3-difluorobiphenyl: Lacks the methyl group at the 2' position.
2,3-Difluoro-2'-methylbiphenyl: Lacks the bromine atom at the 4' position.
4-Bromo-2,3-difluoro-2-methylbenzene: A monobiphenyl derivative with a single benzene ring.
Uniqueness: The presence of both bromine and fluorine atoms on the biphenyl structure, along with the methyl group, gives this compound unique chemical and physical properties compared to its analogs.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
Propriétés
Formule moléculaire |
C13H9BrF2 |
|---|---|
Poids moléculaire |
283.11 g/mol |
Nom IUPAC |
1-(4-bromo-2-methylphenyl)-2,3-difluorobenzene |
InChI |
InChI=1S/C13H9BrF2/c1-8-7-9(14)5-6-10(8)11-3-2-4-12(15)13(11)16/h2-7H,1H3 |
Clé InChI |
CRFDKKZSSCHEJJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)Br)C2=C(C(=CC=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-(1H,1'H-[2,2'-Biimidazole]-1,1'-diyl)dibenzoic acid](/img/structure/B15340821.png)
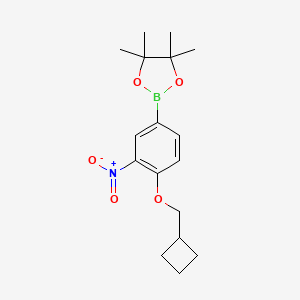
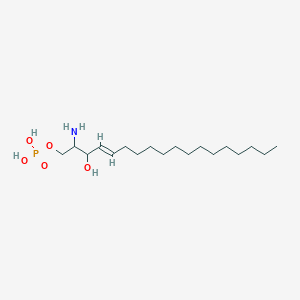

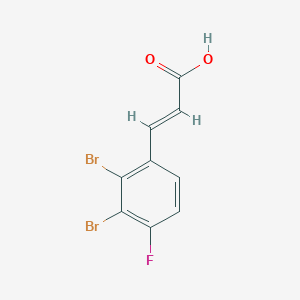
![(2R)-5-bromo-2,3-dihydro-1H-inden-2-aminium {7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonate](/img/structure/B15340857.png)
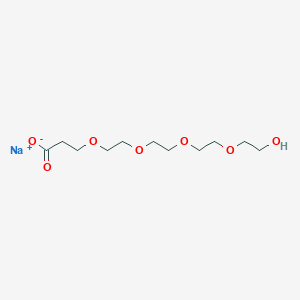
![(NZ)-N-[1-(3,5-difluoropyridin-2-yl)ethylidene]hydroxylamine](/img/structure/B15340864.png)
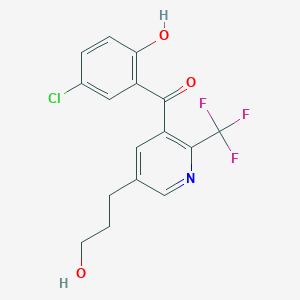

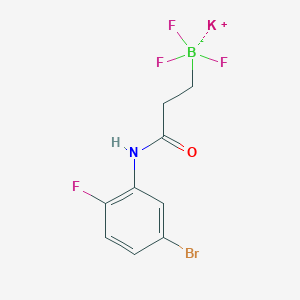
![3-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B15340906.png)

